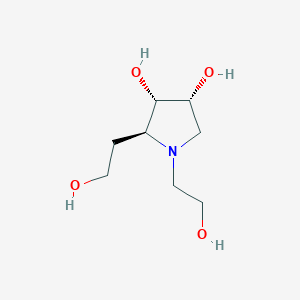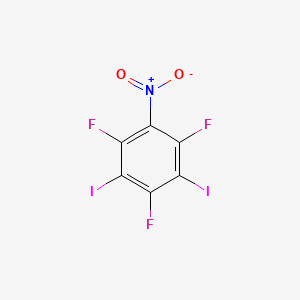
1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene is an organic compound characterized by the presence of trifluoro, diiodo, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene typically involves the nitration of 1,3,5-trifluorobenzene followed by iodination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring. Subsequent iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of hazardous reagents and the exothermic nature of the reactions involved.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and iodine groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the trifluoro and nitro groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 1,3,5-Trifluoro-2,4-diiodo-6-aminobenzene.
Oxidation: Products depend on the specific oxidizing conditions applied.
Aplicaciones Científicas De Investigación
1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene involves interactions with molecular targets through its functional groups. The trifluoro group can engage in strong electron-withdrawing interactions, while the nitro group can participate in various redox reactions. The iodine atoms can form halogen bonds, contributing to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- 1,3,5-Trifluoro-2-nitrobenzene
- 2,4,6-Trifluoronitrobenzene
- 1,2,4-Trifluoro-5-nitrobenzene
- 2,6-Difluoronitrobenzene
Comparison: 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene is unique due to the presence of both iodine and nitro groups, which impart distinct chemical properties compared to its analogs. The combination of trifluoro, diiodo, and nitro groups makes it a versatile compound for various applications, distinguishing it from other trifluoronitrobenzenes .
Propiedades
Número CAS |
923294-23-9 |
|---|---|
Fórmula molecular |
C6F3I2NO2 |
Peso molecular |
428.87 g/mol |
Nombre IUPAC |
1,3,5-trifluoro-2,4-diiodo-6-nitrobenzene |
InChI |
InChI=1S/C6F3I2NO2/c7-1-4(10)2(8)6(12(13)14)3(9)5(1)11 |
Clave InChI |
RAUYUJQHLYBHIA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)I)F)I)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


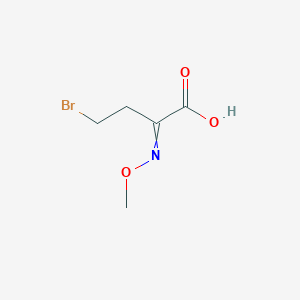
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
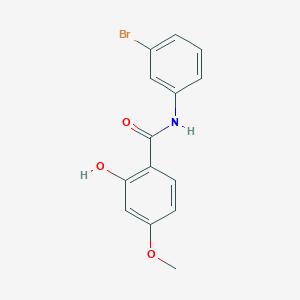
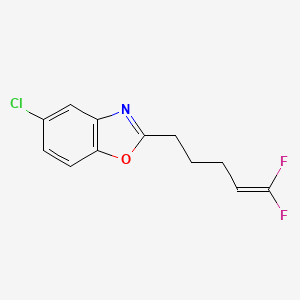
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
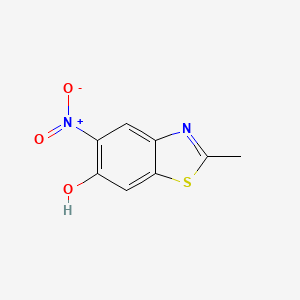
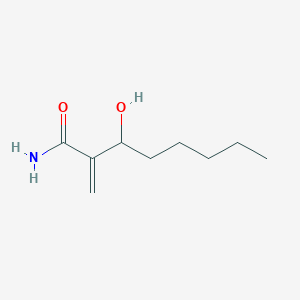
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)

